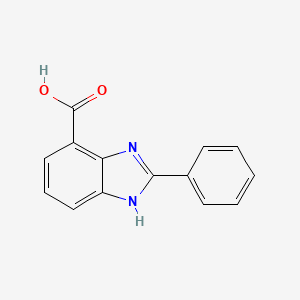

2-Phenylbenzimidazole-4-carboxylic acid

Vue d'ensemble

Description

2-Phenylbenzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulfite as an oxidation agent under mild conditions . Another method involves the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines .

Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using nano-electrospray ionization (nESI) techniques. This method accelerates the reaction by orders of magnitude compared to bulk synthesis and does not require additional acids, bases, or catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylbenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like sodium metabisulfite.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Sodium metabisulfite in a solvent mixture under mild conditions.

Reduction: Sodium borohydride in appropriate solvents.

Substitution: Various reagents depending on the desired substituent, often under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Phenylbenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in its anticancer activity .

Comparaison Avec Des Composés Similaires

2-Phenylbenzimidazole: Lacks the carboxylic acid group but shares similar biological activities.

2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-phenethylbenzimidazole and 2-(4-fluorobenzyl)benzimidazole, exhibit similar antiproliferative and antimicrobial activities.

Uniqueness: 2-Phenylbenzimidazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for drug development .

Activité Biologique

2-Phenylbenzimidazole-4-carboxylic acid (PBCA) is a member of the benzimidazole family, known for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties, interactions with various biological macromolecules, and its role as an inhibitor in several biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 238.24 g/mol. Its structure features a phenyl group attached to a benzimidazole core, with a carboxylic acid functional group at the 4-position, enhancing its solubility and biological activity.

Target Interactions

PBCA exhibits its biological effects primarily through:

- Inhibition of Cancer Cell Proliferation : It interacts with specific enzymes and proteins that regulate cell growth and division, leading to antiproliferative effects in various human cancer cell lines.

- Induction of Apoptosis : The compound activates apoptotic pathways by promoting the release of cytochrome c from mitochondria, leading to caspase activation.

Biochemical Pathways

PBCA is involved in multiple metabolic pathways:

- Cytochrome P450 Metabolism : It undergoes liver metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

- Transport Mechanisms : The compound can passively diffuse across cell membranes due to its lipophilic nature, facilitating its distribution within tissues.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of PBCA:

- Cell Lines Tested : PBCA has shown significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness varies based on concentration and exposure time .

- Dosage Effects : In animal models, low doses of PBCA resulted in minimal toxicity while effectively inhibiting tumor growth.

Antiviral and Antimicrobial Activities

Recent research indicates that PBCA derivatives may also possess antiviral properties:

- Activity Against Viruses : Certain derivatives have been evaluated for their ability to inhibit viral replication, demonstrating promising results against specific viral strains .

- Antimicrobial Properties : PBCA has been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.

Study on Anticancer Efficacy

In a study examining the effects of PBCA on human breast cancer cells (MCF-7), researchers found that treatment with PBCA led to a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study on α-Glucosidase Inhibition

A series of coumarin-linked PBCA derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. One derivative exhibited an IC50 value of 10.8 µM, significantly lower than the standard acarbose (IC50 = 750 µM), indicating enhanced inhibitory potency .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Phenylbenzimidazole | Benzimidazole | Anticancer, Antimicrobial |

| 2-(4-Fluorophenyl)benzimidazole | Benzimidazole | Similar antiproliferative activity |

| 2-(4-Nitrophenyl)benzimidazole | Benzimidazole | Moderate anticancer activity |

Propriétés

IUPAC Name |

2-phenyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGYSXDYTDCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378098 | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66630-72-6 | |

| Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.